molecular formula C16H16N2O5 B4630624 N'-(2,4-dimethoxybenzylidene)-3,5-dihydroxybenzohydrazide

N'-(2,4-dimethoxybenzylidene)-3,5-dihydroxybenzohydrazide

Cat. No. B4630624
M. Wt: 316.31 g/mol
InChI Key: JCFDJVUIXWTPKL-RQZCQDPDSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "N'-(2,4-dimethoxybenzylidene)-3,5-dihydroxybenzohydrazide" typically involves condensation reactions between hydrazides and aldehydes in appropriate solvents. For instance, a study described the synthesis of a compound through the condensation of 3,4,5-trihydroxybenzoylhydrazide and 2,4-dimethoxybenzaldehyde in ethanol, indicating a method that could be similar for our compound of interest (Alhadi et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds reveals non-planarity with aromatic rings exhibiting torsional angles, indicating steric considerations in their 3D configurations. The presence of hydroxy groups contributes to intramolecular and intermolecular hydrogen bonding, affecting the molecule's stability and reactivity (Alhadi et al., 2009).

Chemical Reactions and Properties

Hydrazone compounds like the one of interest are characterized by their ability to form stable crystalline structures, which is facilitated by hydrogen bonding. The reactivity of such compounds can be influenced by the nature of the substituents on the benzylidene and benzohydrazide components, affecting their chemical behavior and potential applications (Yang, 2011).

Physical Properties Analysis

The physical properties of "this compound" and similar compounds, such as solubility and melting points, are significantly influenced by their molecular structure. The intramolecular and intermolecular hydrogen bonds not only stabilize the molecule but also affect its physical characteristics, making such compounds potentially useful in material science (Alhadi et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are dictated by the functional groups present in the compound. The dimethoxy and dihydroxy groups, along with the hydrazide moiety, play crucial roles in determining the compound's behavior in various chemical environments. These groups can participate in additional chemical reactions, leading to the synthesis of derivatives with potentially different and useful properties (Yang, 2011).

Scientific Research Applications

Synthesis and Antioxidant Properties

Schiff bases derived from the reaction of hydrazides with various aldehydes, including structures related to N'-(2,4-dimethoxybenzylidene)-3,5-dihydroxybenzohydrazide, have been synthesized and characterized for their antioxidant abilities. These compounds exhibit significant free-radical scavenging abilities, as demonstrated through various assays like 2,2-Diphenyl-1-picrylhydrazide (DPPH) and ferric reducing antioxidant power (FRAP) assays (Ali, 2015).

Structural and Molecular Docking Studies

Structural and molecular docking studies of hydrazone derivatives have provided insights into their potential biological activities. For instance, the study of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide revealed insights into its electronic structure and potential biological interactions, suggesting avenues for further exploration of similar compounds (Karrouchi et al., 2021).

Novel Material Synthesis

This compound related compounds have been explored for the synthesis of novel materials. For instance, benzoxazine dimers involving similar molecular structures have been utilized as ligands for rare earth metal ions, leading to the formation of complexes that could be thermally decomposed to produce nano-structured materials like ceria (CeO2) (Veranitisagul et al., 2011).

Biological Activity and Interaction Studies

The biological activities of Schiff base compounds, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities, have been extensively studied. These compounds have shown remarkable activities in various areas, including interaction with DNA, indicating their potential as therapeutic agents (Sirajuddin et al., 2013).

Corrosion Inhibition

Compounds structurally related to this compound have been assessed for their ability to inhibit corrosion, demonstrating the versatility of these compounds in materials science applications. Theoretical and experimental studies have explored their efficiency in protecting metals in aggressive environments (Obot et al., 2016).

properties

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3,5-dihydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-22-14-4-3-10(15(8-14)23-2)9-17-18-16(21)11-5-12(19)7-13(20)6-11/h3-9,19-20H,1-2H3,(H,18,21)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFDJVUIXWTPKL-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,4-dimethoxybenzylidene)-3,5-dihydroxybenzohydrazide
Reactant of Route 2
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N'-(2,4-dimethoxybenzylidene)-3,5-dihydroxybenzohydrazide
Reactant of Route 3
N'-(2,4-dimethoxybenzylidene)-3,5-dihydroxybenzohydrazide

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